![molecular formula C19H23N5O2 B275931 N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine](/img/structure/B275931.png)
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine, also known as MTPE, is a chemical compound that has been studied for its potential use in scientific research. MTPE has been found to have a unique mechanism of action that may make it useful for a variety of applications. In
Scientific Research Applications
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a tool for studying the role of certain neurotransmitters in the brain. N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine has been found to selectively inhibit the reuptake of dopamine and norepinephrine, which could make it useful in studying the effects of these neurotransmitters on behavior and cognition.
Mechanism of Action
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine works by selectively inhibiting the reuptake of dopamine and norepinephrine. This means that it prevents these neurotransmitters from being taken back up into the presynaptic neuron after they have been released into the synaptic cleft. By doing so, N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine increases the amount of dopamine and norepinephrine available in the synaptic cleft, which can lead to increased signaling and activation of downstream pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine are still being studied, but it is known to have an impact on the levels of dopamine and norepinephrine in the brain. This can lead to changes in behavior and cognition, as well as potential therapeutic effects in certain conditions.
Advantages and Limitations for Lab Experiments
One advantage of using N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine in lab experiments is its selectivity for dopamine and norepinephrine reuptake inhibition. This allows researchers to study the effects of these neurotransmitters specifically, without the confounding effects of other neurotransmitters. However, one limitation is that the effects of N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine may vary depending on the specific experimental conditions and the species being studied.
Future Directions
There are several potential future directions for research on N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine. One area of interest is its potential use as a therapeutic agent for conditions such as depression and ADHD. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine, as well as its potential for use in other scientific research applications.
Synthesis Methods
N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The first step involves the reaction of 3-methoxybenzyl alcohol with 1-phenyl-1H-tetrazole-5-thiol to form 3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)thio]benzyl alcohol. This compound is then reacted with 2-bromo-2-methylpropionic acid to form the final product, N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine.
properties
Molecular Formula |
C19H23N5O2 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-[[3-methoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C19H23N5O2/c1-14(2)12-20-13-15-9-10-17(18(11-15)25-3)26-19-21-22-23-24(19)16-7-5-4-6-8-16/h4-11,14,20H,12-13H2,1-3H3 |
InChI Key |
LMEXNVGNNKSKSL-UHFFFAOYSA-N |
SMILES |
CC(C)CNCC1=CC(=C(C=C1)OC2=NN=NN2C3=CC=CC=C3)OC |
Canonical SMILES |
CC(C)CNCC1=CC(=C(C=C1)OC2=NN=NN2C3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-allyl-N-[5-bromo-2-(3-pyridinylmethoxy)benzyl]amine](/img/structure/B275848.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N-propylamine](/img/structure/B275850.png)
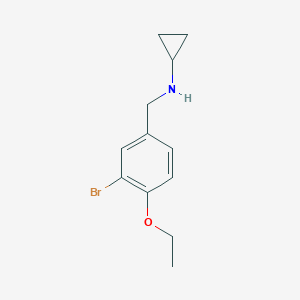
![2-[(3-Bromo-4-ethoxybenzyl)amino]-1-phenylethanol](/img/structure/B275854.png)
![4-({[2-(2-Fluorophenyl)ethyl]amino}methyl)benzoic acid](/img/structure/B275857.png)
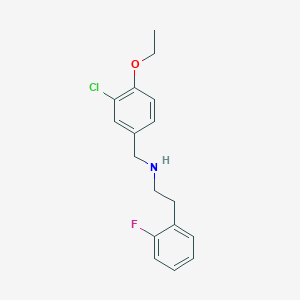
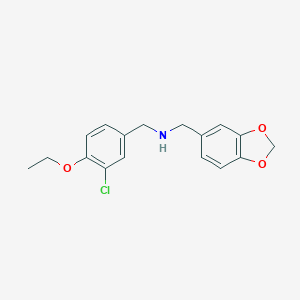
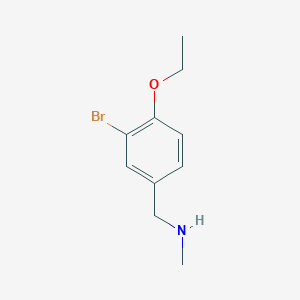
![4-[[2-(3,4-Dimethoxyphenyl)ethylazaniumyl]methyl]benzoate](/img/structure/B275861.png)
![1-[(3,5-Dichloro-4-ethoxybenzyl)amino]-2-propanol](/img/structure/B275863.png)
![1-{[4-(Benzyloxy)-3-bromobenzyl]amino}-2-propanol](/img/structure/B275864.png)
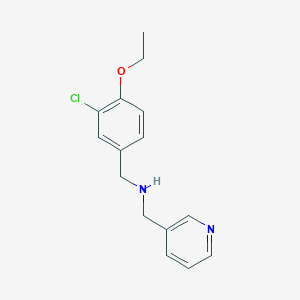
![4-{[(2-Phenylethyl)amino]methyl}benzoic acid](/img/structure/B275870.png)
![4-[(Butylamino)methyl]benzoic acid](/img/structure/B275871.png)